molecular formula C11H13NO3 B15069142 4-(3-Ethoxy-2-hydroxyphenyl)azetidin-2-one

4-(3-Ethoxy-2-hydroxyphenyl)azetidin-2-one

Cat. No.: B15069142
M. Wt: 207.23 g/mol
InChI Key: MIONFUXTRKYLGN-UHFFFAOYSA-N
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Description

4-(3-Ethoxy-2-hydroxyphenyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactam structures.

Preparation Methods

The synthesis of 4-(3-Ethoxy-2-hydroxyphenyl)azetidin-2-one can be achieved through various methods. . This reaction typically involves the reaction of an imine with a ketene to form the azetidinone ring. The reaction conditions, such as solvent, temperature, and the presence of catalysts, can significantly influence the yield and purity of the product .

Chemical Reactions Analysis

4-(3-Ethoxy-2-hydroxyphenyl)azetidin-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the oxidative N-deprotection of azetidinones using ceric ammonium nitrate is a well-documented reaction . This reaction involves the removal of the N-protecting group, resulting in the formation of N-unsubstituted azetidinones. Common reagents used in these reactions include ceric ammonium nitrate and various solvents . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(3-Ethoxy-2-hydroxyphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit certain enzymes or receptors, thereby modulating various biochemical processes . The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

4-(3-ethoxy-2-hydroxyphenyl)azetidin-2-one

InChI

InChI=1S/C11H13NO3/c1-2-15-9-5-3-4-7(11(9)14)8-6-10(13)12-8/h3-5,8,14H,2,6H2,1H3,(H,12,13)

InChI Key

MIONFUXTRKYLGN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)C2CC(=O)N2

Origin of Product

United States

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